molecular formula C26H25N7O2 B12786061 5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide CAS No. 5374-63-0

5-Amino-N,N'-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide

Cat. No.: B12786061
CAS No.: 5374-63-0
M. Wt: 467.5 g/mol
InChI Key: LTFQJWITYVCSPS-UHFFFAOYSA-N
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Description

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is a complex organic compound featuring an imidazole ring structure. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide typically involves the formation of imidazole rings through cyclization reactions. One common method involves the reaction of amido-nitriles with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as nickel and oxidizing agents like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of large-scale reactors and efficient purification techniques is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various catalysts like nickel and palladium .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N,N’-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is unique due to its specific substitution pattern and the presence of both amino and imidazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

5374-63-0

Molecular Formula

C26H25N7O2

Molecular Weight

467.5 g/mol

IUPAC Name

5-amino-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H25N7O2/c27-20-14-18(25(34)32-21-5-1-16(2-6-21)23-28-9-10-29-23)13-19(15-20)26(35)33-22-7-3-17(4-8-22)24-30-11-12-31-24/h1-8,13-15H,9-12,27H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

LTFQJWITYVCSPS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)C(=O)NC4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

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